5-Naphthalen-2-yloxy-1-phenyltetrazole
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Overview
Description
5-Naphthalen-2-yloxy-1-phenyltetrazole is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in various fields such as chemistry, biology, and medicine Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Naphthalen-2-yloxy-1-phenyltetrazole typically involves the reaction of naphthalene derivatives with phenyl tetrazole under specific conditions. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is performed by reacting (prop-2-yn-1-yloxy)naphthalene with 2-azido-N-phenylacetamides in the presence of copper acetate in a mixture of t-butanol and water at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Naphthalen-2-yloxy-1-phenyltetrazole undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines or other reduced products.
Substitution: Tetrazoles can undergo substitution reactions where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or the use of solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield naphthalene oxides, while reduction can produce naphthylamines.
Scientific Research Applications
5-Naphthalen-2-yloxy-1-phenyltetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Tetrazoles are explored for their therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Naphthalen-2-yloxy-1-phenyltetrazole involves its interaction with specific molecular targets and pathways. Tetrazoles can mimic carboxylic acids, allowing them to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate the target, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Naphthalen-2-yloxy-1-phenyltetrazole can be compared with other similar compounds, such as:
5-(1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yloxy)-1H-tetrazole: This compound also contains naphthalene and tetrazole groups but has a methoxy substituent, which can alter its chemical properties and applications.
1,3,4-Oxadiazole derivatives: These compounds share some structural similarities with tetrazoles and are studied for their potential biological activities.
The uniqueness of this compound lies in its specific combination of naphthalene and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-naphthalen-2-yloxy-1-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-8-15(9-3-1)21-17(18-19-20-21)22-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELOYSAGGLSUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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